1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. It is often used in the development of pharmaceuticals and agrochemicals due to its ability to interact with biological systems.
Preparation Methods
The synthesis of 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or toluene and are conducted at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Biology: The compound’s ability to interact with biological systems makes it useful in the study of biochemical pathways and drug development.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine include:
1-{[3-(Trifluoromethyl)phenyl]methyl}piperazine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine: The position of the trifluoromethyl group can influence the compound’s chemical properties and interactions.
1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperidine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and electronic properties, making it a versatile intermediate in chemical synthesis.
Properties
Molecular Formula |
C12H14ClF3N2 |
---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
1-[[3-chloro-4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-7-9(1-2-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChI Key |
SUGNVUMOYAFOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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